methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Overview
Description
Methomyl-d3 is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry. It is a derivative of methomyl, a carbamate insecticide, and is labeled with deuterium. The molecular formula of Methomyl-d3 is C5H7D3N2O2S, and it has a molecular weight of 165.23 .
Mechanism of Action
Target of Action
Methomyl D3 primarily targets the enzyme acetylcholinesterase (AChE) in nerve tissues . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Methomyl D3 disrupts normal nerve function, leading to the death of pests .
Mode of Action
Methomyl D3 acts as an inhibitor of AChE. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a disruption of normal nerve signal transmission, leading to paralysis and death of the pest .
Biochemical Pathways
This leads to an overstimulation of the nervous system, causing symptoms such as tremors, paralysis, and ultimately death .
Pharmacokinetics
It is known that the compound is highly soluble in water . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Methomyl D3’s action is the death of the targeted pests. By inhibiting AChE, the compound disrupts normal nerve function, leading to paralysis and death .
Action Environment
Methomyl D3 is used in various agricultural sectors, particularly for crop protection . Its extensive use has led to environmental toxicity and human health issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methomyl-d3 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methomyl molecule. The synthesis typically starts with the preparation of deuterated methylamine, which is then reacted with other precursors to form the final product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Methomyl-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical reactors to ensure the consistency and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of Methomyl-d3 .
Chemical Reactions Analysis
Types of Reactions: Methomyl-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as an analytical standard and for studying its behavior in different chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of Methomyl-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed: The major products formed from the reactions of Methomyl-d3 depend on the type of reaction. For example, oxidation reactions may produce deuterated oximes, while reduction reactions may yield deuterated amines. Substitution reactions can result in various deuterated derivatives, depending on the substituents used .
Scientific Research Applications
Methomyl-d3 has a wide range of scientific research applications, particularly in analytical chemistry, environmental science, and toxicology. It is used as an internal standard for the quantification of methomyl in various matrices, including soil, water, and biological samples. Its stable isotope-labeled nature allows for accurate and precise measurements using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
In environmental science, Methomyl-d3 is used to study the degradation pathways and environmental fate of methomyl. Researchers use it to trace the transformation products and assess the efficiency of different degradation methods, such as microbial degradation and advanced oxidation processes .
In toxicology, Methomyl-d3 is employed to investigate the toxicokinetics and toxicodynamics of methomyl in various organisms. It helps in understanding the absorption, distribution, metabolism, and excretion of methomyl, providing valuable insights into its potential health effects .
Comparison with Similar Compounds
Methomyl-d3 is unique due to its stable isotope-labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:
- Methomyl: The non-labeled version of Methomyl-d3, used as a broad-spectrum insecticide .
- Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure .
- Aldicarb: A highly toxic carbamate insecticide with a similar mode of action but different applications .
Methomyl-d3’s uniqueness lies in its application as an analytical standard, providing accurate and precise measurements in various scientific studies .
Properties
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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